2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine
Description
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine is a pyrrolidine derivative featuring a trifluoromethoxy-substituted benzyl group and a methyl group at the 2-position of the pyrrolidine ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethoxy group, which is often leveraged in medicinal chemistry to improve bioavailability and target binding .
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3NO/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16/h3-6,17H,2,7-9H2,1H3 |
InChI Key |
NDKXBSLQJPRGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key stages:
Detailed Preparation Methods
Preparation of 2-Methylpyrrolidine
The 2-methylpyrrolidine moiety is a crucial scaffold. Industrially and in research, it is commonly prepared by hydrogenation of 2-methylpyrroline using platinum-based catalysts under mild conditions:
| Parameter | Details |
|---|---|
| Starting Material | 2-Methylpyrroline |
| Catalyst | Platinum (IV) oxide or 5% Pt on Carbon |
| Solvent | Mixture of Ethanol and Methanol (2:1 to 3:1 v/v) |
| Temperature | Ambient temperature |
| Reaction Time | Several hours (varies by scale) |
| Purity | Optical purity ≥ 50% ee (enantioselective) |
| Work-up | Filtration to remove catalyst |
This method is scalable, cost-effective, and avoids corrosive reagents, yielding optically enriched 2-methylpyrrolidine suitable for further functionalization.
Introduction of the 4-(Trifluoromethoxy)benzyl Group
The key functionalization involves attaching the 4-(trifluoromethoxy)benzyl substituent to the 2-methylpyrrolidine nitrogen or carbon center, depending on the synthetic route.
Two main approaches are reported:
N-Alkylation via Benzyl Halides or Tosylates
- Reagents: 2-Methylpyrrolidine and 4-(trifluoromethoxy)benzyl tosylate or halide
- Conditions:
- Base such as potassium carbonate in acetonitrile
- Reflux for 24 hours
- Work-up: Quenching with water, extraction with ethyl acetate, drying, and purification by column chromatography
- Yield: Variable, depending on conditions and scale
This method is supported by analogous pyrrolidine alkylation protocols for similar compounds.
Reductive Amination
- Reagents: 2-Methylpyrrolidine, 4-(trifluoromethoxy)benzaldehyde, and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3)
- Procedure:
- Stirring the amine and aldehyde in anhydrous dichloromethane with molecular sieves for 2 hours at room temperature to form the imine intermediate
- Addition of NaBH(OAc)3 and stirring for 10 hours
- Quenching with aqueous sodium bicarbonate, extraction, drying, and purification
- Yield: Typically moderate (e.g., 12% in a related pyrrolidine derivative synthesis)
This reductive amination approach allows for direct formation of the benzylated pyrrolidine with good functional group tolerance.
Purification and Salt Formation
- After synthesis, the free base is often converted to its hydrochloride salt for enhanced stability and handling.
- Purification techniques include recrystallization and chromatographic methods (silica gel chromatography, preparative HPLC).
- The hydrochloride salt formation involves treatment with hydrogen chloride gas or HCl in dioxane or methanol.
Representative Synthetic Route Summary Table
Additional Research Insights and Analytical Data
- The trifluoromethoxy group significantly influences the compound’s lipophilicity and biological activity, enhancing membrane permeability.
- Analytical characterization typically involves 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
- The compound’s hydrochloride salt form exhibits improved solubility and handling properties, important for pharmacological applications.
Summary and Outlook
The preparation of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine integrates well-established synthetic organic chemistry techniques:
- Efficient hydrogenation of 2-methylpyrroline to obtain the pyrrolidine core with optical purity.
- Subsequent functionalization via N-alkylation or reductive amination with 4-(trifluoromethoxy)benzyl derivatives.
- Final purification and salt formation steps to yield a chemically and pharmaceutically viable product.
These methods are supported by multiple peer-reviewed studies and patent literature, ensuring reliability and reproducibility for research and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of target molecules. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural features of the target compound with related molecules:
Key Observations :
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- The trifluoromethoxy group increases hydrophobicity in all compounds, but the benzyl substitution in the target compound may further reduce aqueous solubility compared to simpler analogs .
Biological Activity
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine is a chemical compound with the molecular formula C13H16F3NO. This compound is notable for its unique structural features, including a pyrrolidine ring and a trifluoromethoxy group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F3NO |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | NDKXBSLQJPRGFZ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to effectively penetrate cellular membranes and interact with hydrophobic regions of target proteins. The pyrrolidine ring may facilitate binding to receptors or enzymes, potentially modulating their activity.
Biological Activities
- Anticonvulsant Properties : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticonvulsant activity. For instance, certain analogs have shown protective effects in models of generalized tonic-clonic seizures and focal seizures, suggesting that this compound may possess similar properties .
- Antinociceptive Effects : Studies have demonstrated that related compounds can reduce pain responses in animal models, indicating potential applications in pain management. The efficacy of these compounds in both neurogenic and inflammatory pain models suggests that this compound could be explored for similar uses .
- Cytotoxicity and Safety : Preliminary assessments have shown that certain derivatives do not exhibit significant cytotoxic effects at therapeutic concentrations. For example, compounds tested for mutagenicity did not show two-fold induction over baseline levels, indicating a favorable safety profile .
Case Study 1: Anticonvulsant Activity Assessment
In a study evaluating several pyrrolidine derivatives, this compound was tested alongside other compounds for its ability to prevent seizures in rodent models. Results indicated that while some derivatives provided complete protection against tonic seizures, others showed partial effects, emphasizing the need for further investigation into the structure-activity relationship (SAR) of this compound .
Case Study 2: Pain Modulation
A focused study on the antinociceptive properties of pyrrolidine derivatives highlighted that specific modifications could enhance pain relief without significant side effects. The data suggested that compounds similar to this compound might be beneficial in developing new analgesics .
Q & A
Q. How can field research methods complement computational models in environmental impact studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
